Fmoc-D-Thr(Trt)-OH

説明

Synthesis Analysis

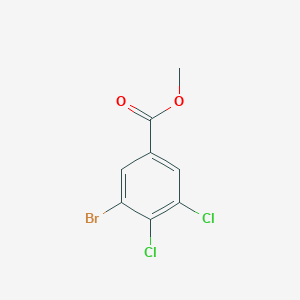

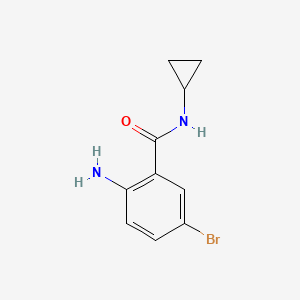

The synthesis of Fmoc-D-Thr(Trt)-OH involves the protection of the threonine hydroxyl group with the trityl group. This protection allows for selective modification of other functional groups while the derivative is attached to a solid support during peptide synthesis. The trityl group can be selectively removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) containing triisopropylsilane (TIS) .

Molecular Structure Analysis

The molecular formula of This compound is C₃₈H₃₃NO₅ , with a molar mass of 583.67 g/mol . The structure includes the Fmoc protective group, the D-threonine backbone, and the trityl group attached to the hydroxyl group of threonine.

Physical And Chemical Properties Analysis

科学的研究の応用

機能性材料の作製

Fmoc修飾アミノ酸および短鎖ペプチドは、機能性材料の作製のための単純な生体模倣型ビルディングブロックです . Fmoc部分の固有の疎水性と芳香族性は、ビルディングブロックの会合を促進し、様々なナノ構造の作成を可能にします .

細胞培養

Fmoc修飾アミノ酸およびペプチドの自己組織化特性は、細胞培養において活用できます . 得られるナノ構造は、細胞の成長と分化を支援する環境を提供することができます .

バイオテンプレート

Fmoc修飾生体分子は、他の材料の合成のためのバイオテンプレートとして機能できます . これは、特定の特性を持つナノ構造材料の作製に特に役立ちます .

光学用途

Fmoc修飾ペプチドの自己組織化構造は、ユニークな光学特性を示す可能性があります . これは、センサーやフォトニックデバイスなどの様々な光学用途に適しています .

薬物送達

Fmoc修飾ペプチドは、治療薬をカプセル化できるナノ構造を形成することができます . これらの構造は、標的薬物送達に使用でき、薬物の有効性を向上させ、副作用を軽減します .

触媒用途

Fmoc修飾ペプチドによって形成されたナノ構造は、触媒特性を示すこともあります . これは、様々な化学反応で活用でき、反応効率と選択性を向上させる可能性があります .

作用機序

Target of Action

Fmoc-D-Thr(Trt)-OH is primarily used as a building block in the synthesis of peptides . Its primary targets are the peptide sequences that it is being incorporated into during the synthesis process .

Mode of Action

This compound interacts with its targets through the process of solid-phase peptide synthesis . The Fmoc group provides protection for the amino group during the synthesis, preventing unwanted side reactions . Once the peptide sequence has been assembled, the Fmoc group can be removed, leaving the desired peptide product .

Biochemical Pathways

The incorporation of this compound into peptide sequences can affect the self-assembly of these peptides . The Fmoc moiety is known to promote the association of building blocks due to its inherent hydrophobicity and aromaticity . This can result in the formation of unique and tunable morphologies of different functionalities .

Pharmacokinetics

As a building block in peptide synthesis, the ADME properties of this compound would be largely dependent on the final peptide product that it is incorporated into. It’s important to note that the use of this compound in peptide synthesis allows for the use of an excess of reagents to achieve quantitative yields .

Result of Action

The use of this compound in peptide synthesis can result in peptides with diverse morphologies and functionalities . These peptides can have applications in various fields, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the peptide synthesis process can be affected by the choice of solvents and the temperature of the reaction . Furthermore, the self-assembly of the resulting peptides can be influenced by factors such as pH and ionic strength .

特性

IUPAC Name |

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO5/c1-26(44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29)35(36(40)41)39-37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34/h2-24,26,34-35H,25H2,1H3,(H,39,42)(H,40,41)/t26-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARBLLDDSTVWSM-OSPAZUARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453274.png)

![1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1453284.png)

![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)

![[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1453294.png)